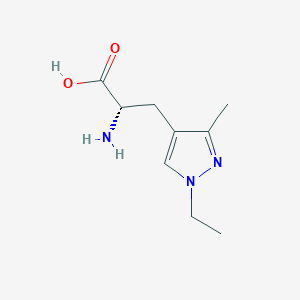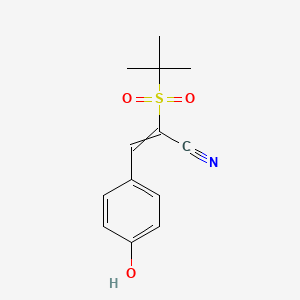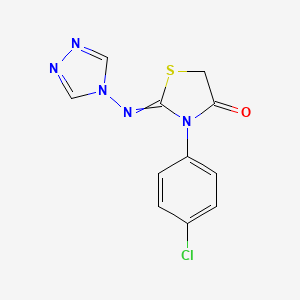
(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that features both an amino group and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid side chain. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The amino acid side chain can then be introduced through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole ring or the amino acid side chain.
Substitution: The amino group and the pyrazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
- (2S)-2-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid
- (2S)-2-amino-3-(1-ethyl-3-methyl-1H-imidazol-4-yl)propanoic acid
Uniqueness
(2S)-2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored properties.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-12-5-7(6(2)11-12)4-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
DQAARDUVMMYDOO-QMMMGPOBSA-N |
Isomerische SMILES |
CCN1C=C(C(=N1)C)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CCN1C=C(C(=N1)C)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725159.png)
![2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine](/img/structure/B11725164.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B11725177.png)


![N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide](/img/structure/B11725184.png)
![4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine](/img/structure/B11725188.png)
![2-Cyano-3-[2-(prop-2-en-1-yloxy)naphthalen-1-yl]prop-2-enethioamide](/img/structure/B11725196.png)
![2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11725202.png)

![N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11725211.png)
![2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid](/img/structure/B11725213.png)
